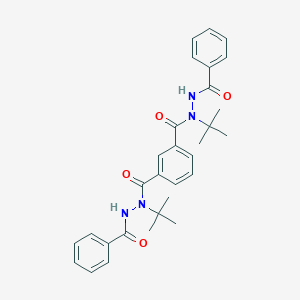![molecular formula C17H20ClN5O3 B295438 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a vital role in regulating the cell cycle, making them an attractive target for cancer therapy. AG-024322 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting CDKs, which are enzymes that regulate the cell cycle. By inhibiting CDKs, this compound prevents cancer cells from dividing and growing, leading to cell death. This compound has been shown to specifically target CDK2 and CDK9, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its ability to selectively target CDKs, making it a potentially safer and more effective cancer therapy than traditional chemotherapy. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may be resistant to CDK inhibition.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies, where this compound is used in combination with other anticancer agents to enhance its effectiveness. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the purine ring system, followed by the introduction of the 4-chlorobenzyl and 2-hydroxyethyl(methyl)amino groups. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the effectiveness of other anticancer agents when used in combination.
Propriétés
Formule moléculaire |
C17H20ClN5O3 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O3/c1-20(8-9-24)16-19-14-13(21(16)2)15(25)23(17(26)22(14)3)10-11-4-6-12(18)7-5-11/h4-7,24H,8-10H2,1-3H3 |
Clé InChI |
RCOGJMMOSDHCRR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


